molecular formula C11H13NO3 B078922 3,4-Dimethoxycinnamamide CAS No. 14773-40-1

3,4-Dimethoxycinnamamide

Cat. No.: B078922
CAS No.: 14773-40-1
M. Wt: 207.23 g/mol
InChI Key: QUKZILHYXHKAKT-GQCTYLIASA-N
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Description

3,4-Dimethoxycinnamamide is an organic compound with the molecular formula C12H12N2O3 It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups on the aromatic ring and an amide functional group

Mechanism of Action

3,4-Dimethoxycinnamamide: (also known as 3,4-dihydroxycinnamic acid ) primarily targets histidine ammonia-lyase (HAL), an enzyme involved in the phenylpropanoid pathway. HAL catalyzes the conversion of L-histidine to trans-cinnamate and ammonia . This reaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin .

Action Environment:

Environmental factors, such as light intensity, temperature, and soil conditions, can influence the efficacy and stability of this compound. For instance:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxycinnamamide typically involves the reaction of 3,4-dimethoxycinnamic acid with an amine source under appropriate conditions. One common method is the use of 3,4-dimethoxycinnamic acid chloride, which reacts with ammonia or an amine in the presence of a base to form the amide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxycinnamamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

3,4-Dimethoxycinnamamide can be compared with other cinnamamide derivatives, such as:

  • Alpha-cyano-3,4-dimethoxycinnamamide
  • Alpha-cyano-2,3-dimethoxycinnamamide
  • Alpha-cyano-2,4-dimethoxycinnamamide

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZILHYXHKAKT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14773-40-1
Record name Cinnamamide, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dimethoxycinnamamide interact with Liver X Receptor α (LXRα) and what are the downstream effects?

A: While research on this compound is limited, a closely related compound, N-(4-trifluoromethylphenyl) this compound (TFCA), exhibits interesting interactions with LXRα. TFCA acts as an antagonist to LXRα, effectively inhibiting its activation by ligands. [] This inhibition leads to decreased expression of genes involved in lipogenesis (fat production) in the liver, effectively reducing lipid accumulation. [] Further research is needed to determine if this compound shares a similar mechanism of action.

Q2: Where was this compound discovered in nature?

A: this compound was isolated from the solid culture of the bacterium Streptoverticillium morookaense. [] This discovery highlights the potential of microorganisms as sources of novel bioactive compounds. Further investigations into the biological activities of this compound are warranted.

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